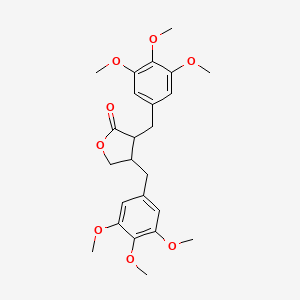
5-azido-2-methyl-1H-indole
Descripción general
Descripción
5-azido-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 5-azido-2-methyl-1H-indole involves several steps. One common method is the reaction of 2-methylindole with sodium azide in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dimethylformamide (DMF) and a temperature range of 80-100°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-azido-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
5-azido-2-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 5-azido-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological molecules. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
5-azido-2-methyl-1H-indole can be compared with other indole derivatives such as 2-methylindole and 5-azidoindole. While these compounds share a similar core structure, the presence of the azido group in this compound imparts unique reactivity and biological properties. This makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C9H8N4 |
|---|---|
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
5-azido-2-methyl-1H-indole |
InChI |
InChI=1S/C9H8N4/c1-6-4-7-5-8(12-13-10)2-3-9(7)11-6/h2-5,11H,1H3 |
Clave InChI |
MKEGDCIFERWRFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C=CC(=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(6-bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B8606855.png)







![2-[(5-Bromopyridin-3-yl)amino]-2-methylpropanoic acid](/img/structure/B8606932.png)
